4-Pentynoyl-Val-Ala-PAB

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

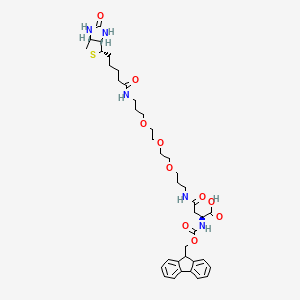

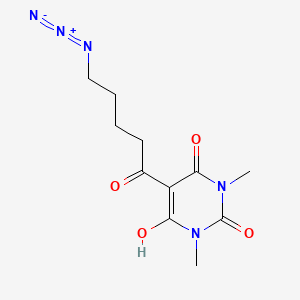

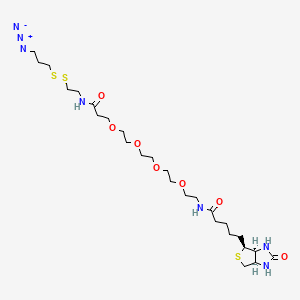

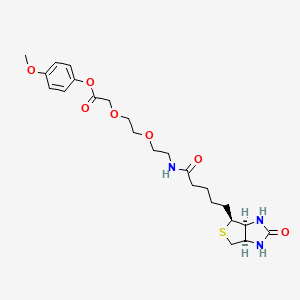

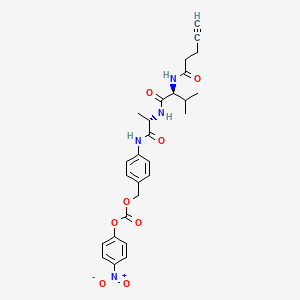

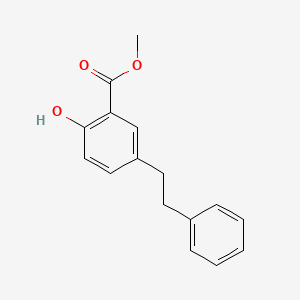

4-Pentynoyl-Val-Ala-PAB is a click chemistry reagent containing an azide group . It has the chemical name 4-pentynoyl-valyl-alanyl-(4-aminobenzyl alcohol) and is also known by the synonym 4-Pentynoyl-va-PAB . Its molecular formula is C20H27N3O4 and it has a molecular weight of 373.45 g/mol .

Synthesis Analysis

4-Pentynoyl-Val-Ala-PAB-PNP, a variant of 4-Pentynoyl-Val-Ala-PAB, is a cleavable ADC linker that has been used to synthesize cryptophycin conjugates . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Molecular Structure Analysis

The molecular structure of 4-Pentynoyl-Val-Ala-PAB consists of an azide group, which is a key component in click chemistry . This structure allows it to bind between nucleic acids, lipids, proteins, and other molecules .Chemical Reactions Analysis

As a click chemistry reagent, 4-Pentynoyl-Val-Ala-PAB can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reaction is characterized by its high yield, high specificity, and simplicity .Physical And Chemical Properties Analysis

The predicted boiling point of 4-Pentynoyl-Val-Ala-PAB is 714.9±60.0 °C . It has a predicted density of 1.186±0.06 g/cm3 . The predicted pKa value is 13.44±0.46 .Aplicaciones Científicas De Investigación

Click Chemistry Reagent

4-Pentynoyl-Val-Ala-PAB is utilized as a click chemistry reagent containing an azide group. This application is significant in binding between nucleic acids, lipids, proteins, and other molecules due to its high yield, high specificity, and simplicity .

Small Molecule Drug Composition

As a small molecule drug, 4-Pentynoyl-Val-Ala-PAB-OH comprises several functional groups that contribute to its efficacy in drug development and therapeutic applications .

Antibody-Drug Conjugation (ADC) Linker

This compound serves as a linker for ADCs. It features a Val-Ala dipeptide that is specifically cleaved by Cathepsin B, an enzyme present in the lysosome, ensuring that the ADC payload is released only within the cell .

Enzyme-Cleavable Oligonucleotides

Inspired by cathepsin B-sensitive dipeptide linkers in ADCs, 4-Pentynoyl-Val-Ala-PAB has been used in the automated synthesis of enzyme-cleavable oligonucleotides, which is crucial for targeted gene therapy and molecular diagnostics .

Mecanismo De Acción

Target of Action

4-Pentynoyl-Val-Ala-PAB is a click chemistry reagent . Click chemistry is a type of chemical synthesis characterized by its efficiency and versatility, which has been used in many research fields . It contains an azide group , which is a functional group characterized by the formula R-N3, where R is any organic residue .

Mode of Action

The compound interacts with its targets through a process known as copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This reaction involves the coupling of an azide and an alkyne to form a stable triazole ring, a process that is highly efficient and specific . The azide group in 4-Pentynoyl-Val-Ala-PAB can react with molecules containing alkyne groups .

Biochemical Pathways

Given its role as a click chemistry reagent, it can be inferred that it is involved in the formation of covalent bonds between nucleic acids, lipids, proteins, and other molecules . This can potentially affect a wide range of biochemical pathways depending on the specific molecules it is combined with.

Result of Action

The result of the action of 4-Pentynoyl-Val-Ala-PAB would depend on the specific context in which it is used. As a click chemistry reagent, it enables the formation of covalent bonds between a variety of different molecules . This could potentially be used to create a wide range of different compounds with diverse properties.

Action Environment

The action of 4-Pentynoyl-Val-Ala-PAB, like all click chemistry reactions, can be influenced by a variety of environmental factors. These include the temperature and pH of the reaction environment, the presence of a suitable catalyst (such as copper for CuAAC reactions), and the nature and concentration of the other reactants . These factors can all influence the efficiency, specificity, and yield of the reaction .

Direcciones Futuras

The future directions of 4-Pentynoyl-Val-Ala-PAB could involve its use in the synthesis of more complex molecules due to its role as a click chemistry reagent . Its potential for use in binding between nucleic acids, lipids, proteins, and other molecules could make it a valuable tool in many research fields .

Relevant Papers One relevant paper is “Integrin‐Targeting Knottin Peptide–Drug Conjugates Are Potent Inhibitors of Tumor Cell Proliferation” by Nick Cox, James R. Kintzing, Mark Smith, Gerald A. Grant, Jennifer R. Cochran . This paper might provide more insights into the applications of 4-Pentynoyl-Val-Ala-PAB.

Propiedades

IUPAC Name |

(2S)-N-[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]-3-methyl-2-(pent-4-ynoylamino)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O4/c1-5-6-7-17(25)23-18(13(2)3)20(27)21-14(4)19(26)22-16-10-8-15(12-24)9-11-16/h1,8-11,13-14,18,24H,6-7,12H2,2-4H3,(H,21,27)(H,22,26)(H,23,25)/t14-,18-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCRVRFUMZRBARG-KSSFIOAISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](C(C)C)NC(=O)CCC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O4 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-(3-Trifluoromethyl-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6288419.png)